molecular formula C10H6F3NO2 B3162073 5-(trifluoromethyl)-1H-indole-7-carboxylic acid CAS No. 875306-19-7

5-(trifluoromethyl)-1H-indole-7-carboxylic acid

Cat. No. B3162073
CAS RN: 875306-19-7
M. Wt: 229.15 g/mol
InChI Key: MEAOZPVNHLARQW-UHFFFAOYSA-N
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Description

The compound “5-(trifluoromethyl)-1H-indole-7-carboxylic acid” is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a carbon atom attached to three fluorine atoms . Carboxylic acid is an organic compound that contains a carboxyl group (C(=O)OH) .

Scientific Research Applications

Building Blocks for Biologically Active Molecules

5-(Trifluoromethyl)-1H-indole-7-carboxylic acid and its derivatives are regarded as valuable building blocks in the synthesis of biologically active molecules. They have been synthesized using modern organometallic methods, enabling the creation of regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids. Such compounds are instrumental in the development of new and intriguing examples of the intersection between organometallic and radical chemistry (Leconte & Ruzziconi, 2002).

Formation of Indole-Benzimidazole Derivatives

Indole carboxylic acids, including 5-(trifluoromethyl)-1H-indole-7-carboxylic acid, are used as precursors for the synthesis of indole-benzimidazole derivatives. These compounds are synthesized by condensing indole carboxylic acids with substituted o-phenylenediamines under high-temperature conditions, using polyphosphoric acid as a catalyst. The resulting indole-benzimidazoles are potential candidates for various applications due to their complex molecular structure (Wang et al., 2016).

Oligomerization with Thiols

Research demonstrates the oligomerization of indole derivatives, like indole-5-carboxylic acid, with thiols in the presence of trifluoroacetic acid. This process leads to the formation of various compounds, including adducts like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. The resulting products have diverse structures and potential applications in different scientific fields (Mutulis et al., 2008).

Electrochemical Applications

Studies have explored the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives. For instance, the synthesis of poly(indole-5-carboxylic acid) and its variants demonstrated that the position of the carboxylic substituent significantly impacts the electrochemical properties and potential applications of these compounds in areas like supercapacitors (Ma et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(trifluoromethyl)-1H-indole-7-carboxylic acid”. Trifluoromethyl groups are often used in pharmaceuticals and can affect the biological activities of the compounds .

Future Directions

The future directions would depend on the specific applications of “5-(trifluoromethyl)-1H-indole-7-carboxylic acid”. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals, and there is ongoing research into new applications .

properties

IUPAC Name

5-(trifluoromethyl)-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-5-1-2-14-8(5)7(4-6)9(15)16/h1-4,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAOZPVNHLARQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244051
Record name 5-(Trifluoromethyl)-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-1H-indole-7-carboxylic acid

CAS RN

875306-19-7
Record name 5-(Trifluoromethyl)-1H-indole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875306-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

584 mg of 7-bromo-5-trifluoromethyl-indole (2.2 mmol) were dissolved in 15 ml THF and 4.1 ml of a 1.6 molar solution of n-BuLi in hexane were added at −78° C. The reaction mixture was then allowed to warm to 0-5° C. and was stirred at this temperature for 30 min. Then it was cooled again to −78° C., dry ice was added and the mixture was allowed to warm to rt. After 15 min at rt it was poured into water and extracted twice with ether. The aqueous phase was then acidified with 1 N HCl solution and extracted several times with DCM. The combined DCM extracts were then washed with brine, dried with magnesium sulfate, filtered and the solvent was evaporated. The remaining residue was triturated with n-hexane. Final filtration yielded 157 mg (31%) of 5-trifluoromethyl-1H-indole-7-carboxylic acid as an off-white solid. 1H NMR (DMSO-d6, 300 MHz): δ 6.66 (m, 1H), 7.48 (m, 1H), 7.89 (s, 1H), 8.18 (s, 1H), 11.46 (br s, 1H), 13.48 (br s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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